1,4-Dinitrobenzene

thermal analysis crystal engineering process chemistry

Select 1,4-Dinitrobenzene (p-DNB) for its unmatched isomer-specific performance: a 174°C melting point (56–84°C above ortho/meta isomers) enabling superior thermal processing, reversible two-electron reduction under hydrogen-bonding conditions essential for redox sensor and PCET research, and documented testis-sparing toxicology—making it the only valid isomer-matched negative control for 1,3-DNB Sertoli cell studies. Substituting ortho or meta isomers compromises experimental validity and process outcomes.

Molecular Formula C6H4(NO2)2
C6H4N2O4
C6H4N2O4
Molecular Weight 168.11 g/mol
CAS No. 100-25-4
Cat. No. B086053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dinitrobenzene
CAS100-25-4
Synonyms1,4-dinitrobenzene
p-dinitrobenzene
Molecular FormulaC6H4(NO2)2
C6H4N2O4
C6H4N2O4
Molecular Weight168.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H4N2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H
InChIKeyFYFDQJRXFWGIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 % (NIOSH, 2016)
4.10e-04 M
Sol in acetone, benzene
1 g dissolves in 12,500 ml cold water, 555 ml boiling water, 300 ml alcohol;  sparingly soluble in chloroform, and ethyl acetate.
In water, 69 mg/l @ 25 °C.
Solubility in water: none
0.01%

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dinitrobenzene (CAS 100-25-4): p-DNB as a Symmetrical Nitroaromatic with Distinct Physicochemical and Toxicological Signatures Among Dinitrobenzene Isomers


1,4-Dinitrobenzene (p-DNB, CAS 100-25-4) is the para isomer of the dinitrobenzene series, characterized by a C₆H₄(NO₂)₂ structure with nitro groups symmetrically positioned at the 1 and 4 positions of the benzene ring [1]. This symmetrical arrangement confers a significantly higher melting point (174 °C) compared to its ortho (118 °C) and meta (89.6 °C) counterparts, alongside a density of 1.625 g/cm³ and very low aqueous solubility (0.069 g/L at 20 °C) [1]. As a crystalline yellow solid, it serves as a critical intermediate in organic synthesis, particularly in the preparation of nitroanilines, dyes, and polymer cross-linking agents, while its unique electrochemical and toxicological profile distinguishes it from the more widely used 1,3-dinitrobenzene isomer [2].

Why 1,4-Dinitrobenzene Cannot Be Replaced by Its 1,2- or 1,3-Isomers: Evidence-Based Differentiation in Thermal Stability, Electrochemical Reversibility, and Organ-Specific Toxicity


Substituting 1,4-dinitrobenzene (p-DNB) with its 1,2- or 1,3-isomers is scientifically unjustifiable due to substantial, quantifiable divergences in critical physicochemical and biological parameters. The para isomer exhibits a melting point that is 56 °C higher than the ortho isomer and 84.4 °C higher than the meta isomer, reflecting profound differences in crystal lattice energy and thermal processing behavior [1]. Electrochemically, 1,4-DNB displays reversible two-electron reduction under hydrogen-bonding conditions, whereas the 1,2- and 1,3-isomers undergo irreversible proton-transfer chemistry, directly impacting their utility in redox-controlled applications [2]. Toxicologically, 1,4-DNB spares testicular tissue at doses where 1,3-DNB induces significant lesions, yet shares 1,3-DNB's potency for inducing cyanosis and splenomegaly, demonstrating a unique and organ-selective toxicity profile that cannot be extrapolated from other isomers [3][4]. These quantifiable differences mandate compound-specific selection rather than in-class substitution.

Quantitative Differentiation of 1,4-Dinitrobenzene: Direct Comparative Evidence for Scientific Procurement and Method Selection


Melting Point as a Thermal Stability and Purity Indicator: 1,4-DNB Exhibits 56–84 °C Higher Melting Point Than Ortho and Meta Isomers

1,4-Dinitrobenzene demonstrates a melting point of 174 °C, which is 56 °C higher than that of 1,2-dinitrobenzene (118 °C) and 84.4 °C higher than that of 1,3-dinitrobenzene (89.6 °C) [1]. This pronounced difference, attributable to the highest molecular symmetry among the three isomers, directly reflects stronger intermolecular forces and greater crystal lattice stability [1].

thermal analysis crystal engineering process chemistry purification

Electrochemical Reversibility Under Hydrogen Bonding: 1,4-DNB Exhibits Reversible Two-Electron Wave Unlike Irreversible Ortho and Meta Isomers

In the presence of 1,3-diphenylurea in DMF, 1,4-dinitrobenzene (1,4-DNB) undergoes a reversible two-electron reduction process, characterized by a single reversible cyclic voltammetric wave at high urea concentrations [1]. In contrast, under identical conditions, both 1,2-DNB and 1,3-DNB display irreversible electrochemistry due to proton transfer from urea to the dianion [1]. The sequential binding constants for the 1:1 and 2:1 1,3-diphenylurea/DNB²⁻ complex with 1,4-DNB are approximately 5.5 × 10⁴ M⁻¹ and 4.0 × 10³ M⁻¹, respectively [1].

electrochemistry redox chemistry hydrogen bonding electrosynthesis

Organ-Selective Toxicity Profile: 1,4-DNB Spares Testicular Tissue at 50 mg/kg Oral Dose Unlike 1,3-DNB, While Retaining Hematological Toxicity Potency

In a direct comparative study in sexually mature Alpk/AP rats, a single oral dose of 50 mg/kg 1,3-dinitrobenzene (1,3-DNB) produced significant testis weight reductions and testicular lesions, whereas 1,4-dinitrobenzene (1,4-DNB) and 1,2-dinitrobenzene (1,2-DNB) were without effect on the testis [1]. However, 1,4-DNB, but not 1,2-DNB, exhibited potency similar to 1,3-DNB in inducing cyanosis and splenic enlargement [1]. This dissociation between testicular and hematological/splenic toxicities is further supported by metabolic studies demonstrating that 1,3-DNB, but not 1,4-DNB or 1,2-DNB, is a potent testicular toxicant [2].

toxicology reproductive toxicity drug safety mechanistic toxicology

Metabolic Pathway Divergence: Nitro Group Replacement Is a Major Route for 1,2-DNB but Not for 1,4-DNB or 1,3-DNB in Hepatocytes

Nitro group replacement constitutes a major metabolic route for 1,2-dinitrobenzene but is not a significant pathway for either 1,3-dinitrobenzene or 1,4-dinitrobenzene in hepatocyte systems [1]. This difference in metabolic handling suggests that 1,4-DNB and 1,3-DNB are processed via alternative routes, such as nitroreduction or glutathione conjugation, which have distinct implications for bioactivation and detoxification [1].

drug metabolism hepatotoxicity xenobiotic metabolism in vitro toxicology

Aqueous Solubility Differentiation: 1,4-DNB Exhibits Extremely Low Solubility (0.069 g/L) That Differs from Isomer Class Values

The aqueous solubility of 1,4-dinitrobenzene is reported as 0.069 g/L at 20 °C, a value that places it among the highly insoluble organic compounds . While all three dinitrobenzene isomers are described as "insoluble in water" in general references, the precise value for 1,4-DNB provides a quantitative basis for predicting its behavior in aqueous reaction media, environmental partitioning, and extraction protocols [1].

solubility formulation environmental fate extraction

Validated Application Scenarios for 1,4-Dinitrobenzene: Where the Quantitative Differentiation Matters for Research and Industrial Use


Mechanistic Studies of 1,3-Dinitrobenzene-Induced Testicular Toxicity: 1,4-DNB as the Isomer-Specific Negative Control

Given that 1,4-dinitrobenzene does not produce testicular lesions at a 50 mg/kg oral dose in rats, while 1,3-dinitrobenzene does, 1,4-DNB serves as the appropriate isomer-matched negative control in experiments designed to elucidate the molecular mechanisms of 1,3-DNB-induced Sertoli cell toxicity [1][2]. This application is directly supported by the head-to-head toxicology comparison data establishing testis-sparing property of the para isomer [1].

Electrochemical and Spectroelectrochemical Investigations of Proton-Coupled Electron Transfer in Nitroaromatics

The reversible two-electron reduction behavior of 1,4-DNB in the presence of hydrogen-bond donors (e.g., 1,3-diphenylurea) contrasts sharply with the irreversible chemistry of 1,2- and 1,3-DNB under identical conditions [1]. This property makes 1,4-DNB the isomer of choice for studying reversible hydrogen-bonding interactions with dianions, for developing redox sensors, and for probing the fundamentals of proton-coupled electron transfer in aprotic media [1].

Synthesis of Para-Substituted Nitroanilines and Dyes via Selective Partial Reduction

The symmetrical para positioning of nitro groups in 1,4-DNB facilitates selective partial reduction to 4-nitroaniline, a key intermediate in the manufacture of para-phenylenediamine antioxidants, azo dyes, and photographic chemicals [1]. The high melting point (174 °C) and defined density (1.625 g/cm³) of 1,4-DNB also simplify purification and handling in large-scale synthetic processes relative to lower-melting isomers [2].

Cross-Linking Agent in Polymer and Photoresist Chemistry

The distinct electrochemical and thermal properties of 1,4-DNB support its use as a cross-linking agent or additive in polymer matrices and photoresist formulations [1]. Its high thermal stability (melting point 174 °C) and reversible redox behavior under specific conditions enable controlled cross-linking reactions that are not achievable with the ortho or meta isomers due to their lower melting points and different electrochemical profiles [1][2].

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